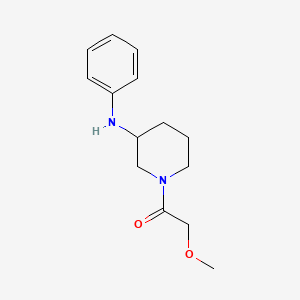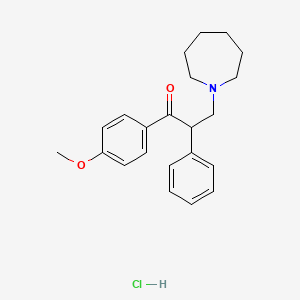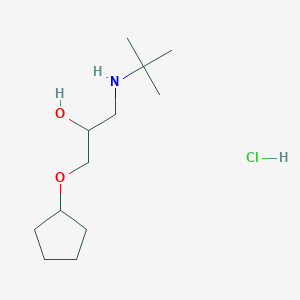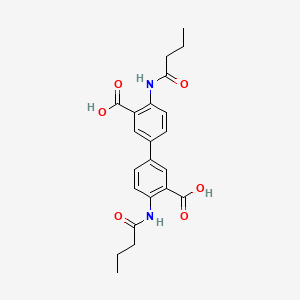![molecular formula C17H14BrN3OS B6051594 2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6051594.png)
2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, medicinal chemistry, and biochemistry. This compound is a member of the thiadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
作用機序
The mechanism of action of 2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of various cellular pathways, including the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to disrupt the cell membrane of bacterial and fungal strains, leading to their death.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide have been extensively studied in various in vitro and in vivo models. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, this compound has been found to have antimicrobial properties against various bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using 2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its potent anti-inflammatory, antitumor, and antimicrobial activities, as well as its high purity and yield. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the research and development of 2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide. These include the optimization of its synthesis method to improve its yield and purity, the determination of its optimal dosage and administration route, and the evaluation of its safety and toxicity in animal models. Additionally, further studies are needed to explore its potential applications in other fields, such as agricultural and environmental sciences. Overall, 2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has shown great promise as a versatile and potent chemical compound with various scientific research applications.
合成法
The synthesis of 2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves a multi-step process that includes the reaction of 2-amino-5-bromobenzamide with 2-phenylethyl isothiocyanate in the presence of a base, followed by the reaction of the resulting thiourea intermediate with thioacetic acid and sodium nitrite. The final product is obtained after the reaction of the resulting diazonium salt with sodium azide and copper powder. This synthesis method has been optimized to yield high purity and yield of the final product.
科学的研究の応用
2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising results in various scientific research applications, including drug discovery, medicinal chemistry, and biochemistry. The compound has been shown to exhibit potent anti-inflammatory and antitumor activities by inhibiting the expression of pro-inflammatory cytokines and inducing apoptosis in cancer cells. Additionally, this compound has been found to have antimicrobial properties against a wide range of bacterial and fungal strains.
特性
IUPAC Name |
2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c18-14-9-5-4-8-13(14)16(22)19-17-21-20-15(23-17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCYYPAFWBEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6051524.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6051533.png)
![2-{[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6051550.png)


![N-methyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B6051568.png)

![6-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6051576.png)
![2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride](/img/structure/B6051584.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol](/img/structure/B6051588.png)
![4-(4-chlorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6051590.png)

![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6051614.png)